molecular formula C18H31ClO B117488 Linoleoyl chloride CAS No. 7459-33-8

Linoleoyl chloride

Cat. No.: B117488
CAS No.: 7459-33-8
M. Wt: 298.9 g/mol
InChI Key: FBWMYSQUTZRHAT-AVQMFFATSA-N
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Description

Linoleoyl chloride, also known as 9,12-octadecadienoyl chloride, is an organic compound with the chemical formula C18H31ClO. It is a yellow to yellow-brown liquid with a pungent odor. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of fatty acyl derivatives .

Mechanism of Action

Preparation Methods

Linoleoyl chloride is typically synthesized by reacting linoleic acid with thionyl chloride or oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Linoleic acid+Thionyl chlorideLinoleoyl chloride+Sulfur dioxide+Hydrogen chloride\text{Linoleic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} Linoleic acid+Thionyl chloride→Linoleoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial production methods involve similar processes but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Linoleoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form linoleic acid and hydrogen chloride.

    Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.

Common reagents used in these reactions include alcohols, amines, and water. The major products formed are esters, amides, and carboxylic acids .

Scientific Research Applications

Linoleoyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent for the synthesis of fatty acyl derivatives, which are important intermediates in the production of various chemicals.

    Biology: It is used in the study of lipid metabolism and the synthesis of biologically active lipids.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of coatings, resins, and other industrial chemicals

Comparison with Similar Compounds

Linoleoyl chloride is similar to other fatty acyl chlorides, such as oleoyl chloride and stearoyl chloride. its unique structure, with two double bonds in the fatty acid chain, imparts distinct chemical and physical properties. For example, this compound is more reactive than stearoyl chloride due to the presence of the double bonds, which can participate in additional chemical reactions .

Similar Compounds

  • Oleoyl chloride
  • Stearoyl chloride
  • Palmitoyl chloride

This compound’s unique reactivity and applications make it a valuable compound in various fields of research and industry.

Properties

CAS No.

7459-33-8

Molecular Formula

C18H31ClO

Molecular Weight

298.9 g/mol

IUPAC Name

(9E,12E)-octadeca-9,12-dienoyl chloride

InChI

InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6+,10-9+

InChI Key

FBWMYSQUTZRHAT-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)Cl

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)Cl

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)Cl

7459-33-8

Pictograms

Corrosive

Synonyms

(9Z,12Z)-9,12-Octadecadienoyl Chloride;  (Z,Z)-9,12-Octadecadienoyl Chloride;  (Z,Z)-Octadeca-9,12-dienoyl Chloride;  Linoleic Acid Chloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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